molecular formula C18H22IN3O3S B1193474 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride CAS No. 209480-63-7

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride

Cat. No.: B1193474
CAS No.: 209480-63-7
M. Wt: 487.4 g/mol
InChI Key: BDHMSYNBSBZCAF-UHFFFAOYSA-N
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Description

SB258585 is a compound used primarily in scientific research. It is known for its role as a potent, selective, and orally active antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6 receptor). The compound has a high affinity for this receptor, with a Ki value of 8.9 nM . SB258585 is often used in its radiolabeled form to map the distribution of 5-HT6 receptors in the brain . It has shown potential in nootropic, antidepressant, and anxiolytic effects in animal studies .

Mechanism of Action

Target of Action

SB 258585 hydrochloride is a potent and selective antagonist of the serotonin 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin . It is a G protein-coupled receptor (GPCR) that is coupled to Gs and stimulates adenylate cyclase .

Mode of Action

As an antagonist, SB 258585 hydrochloride binds to the 5-HT6 receptor and blocks its activation by serotonin . This prevents the receptor from triggering the intracellular signaling pathways normally activated by serotonin . The compound has a high affinity for the 5-HT6 receptor, binding highly to a single receptor population in a human cell line that recombines 5-HT6 receptors .

Biochemical Pathways

The 5-HT6 receptor is known to modulate the release of various neurotransmitters, including dopamine and glutamate . Therefore, by blocking the 5-HT6 receptor, SB 258585 hydrochloride can influence several neurotransmitter systems and their associated biochemical pathways . The specific pathways affected by sb 258585 hydrochloride and their downstream effects are complex and may vary depending on the specific physiological or pathological context .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of SB 258585 hydrochloride would need to be determined through further pharmacokinetic studies.

Result of Action

SB 258585 hydrochloride and other 5-HT6 antagonists have been shown to produce nootropic (cognitive-enhancing) effects in animal studies . They have also been associated with antidepressant and anxiolytic effects . These compounds have been proposed as potential novel treatments for cognitive disorders such as schizophrenia and Alzheimer’s disease .

Safety and Hazards

SB 258585 hydrochloride is classified as Eye Irritant 2, Respiratory Sensitizer 1, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P302 + P352 (IF ON SKIN: Wash with plenty of water) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

SB 258585 hydrochloride plays a crucial role in biochemical reactions involving the 5-HT6 receptor. It binds with high affinity to the 5-HT6 receptor, which is a G-protein-coupled receptor (GPCR) involved in neurotransmission. The interaction between SB 258585 hydrochloride and the 5-HT6 receptor inhibits the receptor’s activity, thereby modulating the downstream signaling pathways. This compound is often used to label recombinant and natural 5-HT6 receptors in various cell lines .

Cellular Effects

SB 258585 hydrochloride has significant effects on various types of cells and cellular processes. By antagonizing the 5-HT6 receptor, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit nootropic effects, enhancing cognitive functions in animal models. Additionally, it has antidepressant and anxiolytic effects, making it a potential candidate for treating cognitive disorders such as schizophrenia and Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of SB 258585 hydrochloride involves its binding to the 5-HT6 receptor, thereby inhibiting the receptor’s activity. This inhibition affects the downstream signaling pathways, including the cAMP-PKA pathway, which plays a role in regulating various cellular functions. The compound’s selective antagonism of the 5-HT6 receptor leads to changes in gene expression and modulation of neurotransmitter release, contributing to its observed effects on cognition and mood .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 258585 hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C. In solution, it remains stable for up to six months at -80°C and one month at -20°C. Long-term studies have shown that SB 258585 hydrochloride maintains its efficacy in modulating 5-HT6 receptor activity over extended periods .

Dosage Effects in Animal Models

The effects of SB 258585 hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits nootropic and anxiolytic effects, improving cognitive functions and reducing anxiety-like behaviors. At higher doses, it may cause adverse effects, including potential toxicity. Studies have demonstrated a dose-dependent response, with optimal effects observed at moderate dosages .

Metabolic Pathways

SB 258585 hydrochloride is involved in metabolic pathways related to the 5-HT6 receptor. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. The compound’s antagonism of the 5-HT6 receptor affects metabolic flux and metabolite levels, contributing to its overall pharmacological profile .

Transport and Distribution

Within cells and tissues, SB 258585 hydrochloride is transported and distributed through specific transporters and binding proteins. The compound’s high affinity for the 5-HT6 receptor ensures its effective localization and accumulation at the target sites. This selective distribution enhances its efficacy in modulating receptor activity and producing the desired pharmacological effects .

Subcellular Localization

SB 258585 hydrochloride exhibits specific subcellular localization, primarily targeting the 5-HT6 receptor on the cell membrane. The compound’s binding to the receptor is facilitated by targeting signals and post-translational modifications that direct it to the appropriate cellular compartments. This precise localization is essential for its activity and function in modulating receptor-mediated signaling pathways .

Preparation Methods

The synthesis of SB258585 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:

    Formation of the core structure: The core structure of SB258585 is synthesized through a series of reactions, including condensation and cyclization reactions.

    Introduction of functional groups: Functional groups such as the methoxy group and the piperazine ring are introduced through substitution reactions.

    Final modifications:

Industrial production methods for SB258585 are not well-documented, as it is primarily used in research settings. the synthesis generally follows standard organic chemistry techniques and may involve the use of automated synthesis equipment for large-scale production.

Chemical Reactions Analysis

SB258585 undergoes various chemical reactions, including:

    Substitution reactions: The introduction of functional groups such as the methoxy group and the piperazine ring involves substitution reactions.

    Oxidation and reduction reactions: These reactions may be used to modify the oxidation state of certain atoms within the molecule.

    Condensation reactions: These reactions are used to form the core structure of the compound.

Common reagents and conditions used in these reactions include:

The major products formed from these reactions include the intermediate compounds that are further modified to produce the final SB258585 structure.

Properties

1. Design of the Synthesis Pathway: The synthesis pathway of SB 258585 hydrochloride involves the reaction of 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine with hydrochloric acid. The reaction is carried out in the presence of a suitable solvent and a reducing agent. The product is then purified by recrystallization. 2. Starting Materials: ["2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine", "hydrochloric acid", "solvent", "reducing agent"] 3. Reaction: ["Step 1: Dissolve 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine in a suitable solvent.", "Step 2: Add hydrochloric acid to the solution and stir the mixture at room temperature for a suitable time.", "Step 3: Add a reducing agent to the reaction mixture and stir for a suitable time.", "Step 4: Filter the reaction mixture and wash the solid with a suitable solvent.", "Step 5: Recrystallize the product from a suitable solvent to obtain SB 258585 hydrochloride."]

CAS No.

209480-63-7

Molecular Formula

C18H22IN3O3S

Molecular Weight

487.4 g/mol

IUPAC Name

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H22IN3O3S/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16/h3-8,13,20H,9-12H2,1-2H3

InChI Key

BDHMSYNBSBZCAF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB258585;  SB 258585;  SB-258585;  SB258585 HCl;  SB258585 Hydrochloride.

Origin of Product

United States

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